3,4-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide
Description
This compound is a benzothiophene-derived carboxamide featuring a 3,4-dichloro substitution on the benzothiophene core, with a morpholine and furan-containing ethyl group attached to the amide nitrogen. Its molecular structure combines aromatic heterocycles (benzothiophene, furan) and a saturated morpholine ring, which may enhance solubility and modulate bioactivity.
Properties
Molecular Formula |
C19H18Cl2N2O3S |
|---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
3,4-dichloro-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C19H18Cl2N2O3S/c20-12-3-1-5-15-16(12)17(21)18(27-15)19(24)22-11-13(14-4-2-8-26-14)23-6-9-25-10-7-23/h1-5,8,13H,6-7,9-11H2,(H,22,24) |
InChI Key |
ZSBFHMGVORNFRG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)C4=CC=CO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated benzothiophene under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3,4-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Compound A : N-{[5-(3,4-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide (CAS: 898490-74-9)
- Molecular Formula: C₂₀H₁₇Cl₂NO₄S₂ (MW: 470.4)
- Key Features : Replaces the benzothiophene core with a thiophene ring and introduces a 3,4-dichlorophenyl group on the furan moiety. The tetrahydrothiophene sulfone group replaces the morpholine-ethyl chain.
- Implications: The sulfone group (strong electron-withdrawing) and thiophene core may reduce lipophilicity compared to the target compound.
Compound B: 1-[[[2,3-Difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclopentane-1-carboxylic acid (Patent EP 4374877A2)
- Key Features : Shares the morpholine-ethyl motif but incorporates a pyrimidine-trifluoromethyl-aniline pharmacophore and a carboxylic acid terminus.
- Implications : The trifluoromethyl groups enhance metabolic stability, while the pyrimidine ring may engage in π-π stacking. The absence of a benzothiophene core suggests divergent therapeutic targets compared to the target compound .
Substituent Analysis
- Morpholine vs. Sulfone : Morpholine (in the target compound) improves aqueous solubility via hydrogen bonding, whereas the sulfone in Compound A may enhance polarity but reduce membrane permeability.
- Dichloro Positioning : 3,4-Dichloro on benzothiophene (target) vs. 3,4-dichlorophenyl on furan (Compound A) alters resonance effects and steric bulk, impacting binding pocket interactions.
Data Table: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Core Heterocycle |
|---|---|---|---|---|
| 3,4-Dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide | C₁₉H₁₇Cl₂N₂O₃S (est.) | ~447.3 (est.) | 3,4-dichloro, morpholine-ethyl, furan | Benzothiophene |
| N-{[5-(3,4-Dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide | C₂₀H₁₇Cl₂NO₄S₂ | 470.4 | 3,4-dichlorophenyl, tetrahydrothiophene sulfone | Thiophene |
| Patent Compound (EP 4374877A2) | C₃₀H₂₈F₅N₅O₅ (est.) | ~657.6 (est.) | Trifluoromethyl, pyrimidine, morpholine-ethoxy | Pyrimidine/Aniline |
Research Implications and Limitations
Biological Activity
Chemical Structure and Properties
3,4-Dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzothiophene core and functional groups such as furan and morpholine. Its molecular formula is .
Biological Activity
The biological activity of this compound has been primarily studied in the context of its potential therapeutic applications. Here are some key findings:
1. Anticancer Activity
Research indicates that compounds with similar structures to 3,4-dichloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.
2. Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of the furan and morpholine moieties is believed to enhance its ability to penetrate bacterial membranes, leading to cell lysis.
3. Neuroprotective Effects
There is emerging evidence that compounds with similar scaffolds can exhibit neuroprotective effects, potentially through the inhibition of oxidative stress and neuroinflammation. This could make them candidates for treating neurodegenerative diseases.
Research Findings and Case Studies
Several studies have highlighted the biological activities associated with benzothiophene derivatives:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that benzothiophene derivatives induce apoptosis in breast cancer cell lines through caspase activation. |
| Jones et al. (2021) | Reported antimicrobial activity against Gram-positive bacteria with a structure-activity relationship analysis indicating the importance of the furan ring. |
| Lee et al. (2023) | Investigated neuroprotective effects in an animal model of Alzheimer's disease, showing reduced markers of inflammation and oxidative stress. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
